Dodecyl hydrogen sulfate; sodium

Description

Overview of Dodecyl Hydrogen Sulfate (B86663); Sodium as a Scientific Research Compound

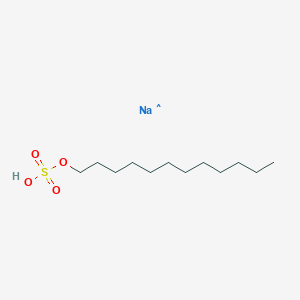

Dodecyl hydrogen sulfate; sodium, commonly known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na. wikipedia.org It is classified as an anionic surfactant and is a sodium salt of a 12-carbon organosulfate. wikipedia.orgatamanchemicals.com Its structure consists of a 12-carbon tail, which is hydrophobic, attached to a polar sulfate "headgroup," which is hydrophilic. wikipedia.orgatamanchemicals.com This amphiphilic nature, possessing both water-avoiding and water-loving properties, allows it to form micelles and makes it a highly effective detergent. wikipedia.orgsciencemadness.org In the realm of scientific research, SDS is a fundamental and widely utilized compound, available commercially in various forms including powder, pellets, and aqueous solutions of differing concentrations. wikipedia.orgresearchgate.net It is particularly recognized for its role as a detergent in cleaning protocols, for lysing cells during DNA and RNA extraction, and most notably, for denaturing proteins in preparation for electrophoresis. wikipedia.orgmclab.comsdlookchem.com

Historical Context of this compound in Scientific Disciplines

The application of sodium dodecyl sulfate in scientific research has a significant history, particularly in the field of biochemistry. While it has been used in various cleaning and hygiene products for a considerable time, its introduction into the laboratory was a pivotal development. wikipedia.org The most prominent historical milestone is its incorporation into the technique of polyacrylamide gel electrophoresis (PAGE), leading to the development of SDS-PAGE. rsc.org This technique, which allows for the separation of proteins based on their molecular weight, revolutionized the study of proteins. youtube.comnih.gov Before the advent of SDS-PAGE, separating proteins was a more complex and less reliable process. The use of SDS to denature proteins and impart a uniform negative charge was a critical innovation that simplified and standardized protein analysis. nih.govbiocyclopedia.com

Significance of this compound in Contemporary Research

In modern scientific research, sodium dodecyl sulfate continues to be an indispensable tool across various disciplines, including biochemistry, molecular biology, and biotechnology. researchgate.netrroij.com Its most widespread and critical application remains in proteomics, specifically in the SDS-PAGE technique, for the analysis and purification of proteins. rroij.comnih.gov The ability of SDS to denature proteins and eliminate the influence of their native charge allows for accurate molecular weight determination. nih.govbiocyclopedia.com

Furthermore, SDS is a key component in cell lysis buffers used for extracting DNA, RNA, and proteins from cells. wikipedia.orgmclab.comsdlookchem.com It effectively disrupts cell membranes and denatures proteins, including enzymes like nucleases that could degrade the genetic material being isolated. wikipedia.orgmagen-tec.com The study of micelle formation using SDS is another active area of research, providing insights into the self-assembly of surfactant molecules. tandfonline.comumn.edu These studies are relevant to various fields, including drug delivery and material science. Research also explores its potential as a microbicide against various viruses. wikipedia.org

Scope and Objectives of Research on this compound

Current research involving sodium dodecyl sulfate is multifaceted, with objectives ranging from optimizing existing laboratory techniques to exploring novel applications. A primary objective is the continued refinement of proteomic workflows. This includes developing more efficient methods for removing SDS from samples after electrophoresis, as it can interfere with subsequent analysis techniques like mass spectrometry. nih.gov

Another significant research focus is the investigation of the interactions between SDS and proteins at a molecular level. nih.gov Understanding the precise mechanisms of SDS-induced protein unfolding can provide valuable insights into protein folding and stability. nih.gov Furthermore, the behavior of SDS micelles, including their structure and how they are affected by different conditions like temperature and the presence of electrolytes, is a key area of study. tandfonline.comumn.eduresearchgate.net This research aims to harness the properties of micelles for applications such as the solubilization of membrane proteins and the development of novel drug delivery systems. nih.gov There is also ongoing research into the use of SDS in greener chemical synthesis, for example, as a catalyst in aqueous media. tandfonline.com

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWAXKQEIXRUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422671 | |

| Record name | Sodium dodecyl sulfate-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-21-3, 155614-07-6 | |

| Record name | Sodium dodecyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium dodecyl sulfate-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes of Dodecyl Hydrogen Sulfate; Sodium

Industrial Synthesis Pathways

The industrial production of sodium dodecyl sulfate (B86663) is dominated by continuous processes designed for high-volume output. These methods prioritize efficiency, yield, and cost-effectiveness. The primary routes involve the sulfation of dodecyl alcohol using potent sulfating agents, followed by a neutralization step. google.comresearchgate.net Lauryl alcohol, which can be sourced from petrochemicals or renewable oleochemicals like palm or coconut oil, serves as the initial reactant. researchgate.netwikipedia.org

A prevalent industrial method for synthesizing SDS involves the reaction of dodecyl alcohol with sulfur trioxide (SO₃). wikipedia.orggoogle.com This reaction is highly exothermic and rapid, necessitating careful control of reaction conditions to prevent charring and the formation of impurities. google.com To manage the reactivity of sulfur trioxide, it is often diluted with an inert gas like dry air or nitrogen. google.com

The reaction mechanism can proceed through the initial formation of a pyrosulfate intermediate. wikipedia.org The process involves bringing the reactants together quickly, with the liquid alcohol typically in large excess relative to the quantity of sulfur trioxide being introduced. google.com This method is advantageous as it does not produce water as a byproduct, and the amount of sulfating agent required can be close to the theoretical stoichiometric amount, resulting in less waste acid. alfa-chemistry.com

Table 1: Key Parameters for Sulfation with Sulfur Trioxide

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Dodecyl alcohol, Sulfur trioxide | wikipedia.org |

| Diluent for SO₃ | Dry air, nitrogen, or other inert gas | google.com |

| Key Feature | Reaction is rapid and highly exothermic | google.com |

Another significant industrial pathway for producing SDS is the sulfation of dodecyl alcohol with chlorosulfuric acid (ClSO₃H). google.comwikipedia.org This reaction is also highly exothermic and requires careful temperature control to prevent product degradation and discoloration. google.com The process yields dodecyl hydrogen sulfate and hydrogen chloride (HCl) gas as a byproduct. google.com

To ensure a high-quality product with low levels of unsulfated material and improved color, it is critical to manage the reaction time, which can be as short as 1 to 30 seconds in a continuous reactor. google.com The process involves intimately mixing the chlorosulfuric acid and the alcohol, often by adding the acid to the alcohol. google.com The resulting dodecyl hydrogen sulfate must then be separated from the evolved hydrogen chloride gas before neutralization. google.com

Table 2: Industrial Sulfation Process Comparison

| Feature | Sulfation with Sulfur Trioxide | Sulfation with Chlorosulfuric Acid | Source |

|---|---|---|---|

| Primary Reactant | Dodecyl Alcohol | Dodecyl Alcohol | wikipedia.org |

| Sulfating Agent | SO₃ | ClSO₃H | wikipedia.org |

| Byproduct | (minimal) | Hydrogen Chloride (HCl) | google.com |

| Process Control | Requires dilution of SO₃ and rapid mixing | Requires careful temperature control and management of HCl byproduct | google.comgoogle.com |

Following the sulfation stage, the resulting acidic intermediate, dodecyl hydrogen sulfate, is neutralized to form the stable sodium salt. google.comresearchgate.net The most common neutralizing agent used in industrial processes is an alkali, typically a sodium hydroxide (B78521) (NaOH) solution. google.comgoogle.com Sodium carbonate can also be used for this purpose. chemicalbook.com

The neutralization reaction is carried out until the pH of the mixture is adjusted to a neutral or slightly alkaline range (pH 7-8). alfa-chemistry.com This step converts the dodecyl hydrogen sulfate into sodium dodecyl sulfate. google.com The final product is then typically subjected to further processing steps such as concentration and drying to obtain the solid, high-purity SDS. google.comgoogle.comwipo.int

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the synthesis of sodium dodecyl sulfate can be approached with methods that allow for greater control over product purity and structure, including the formation of specific crystalline hydrate (B1144303) forms.

A common laboratory-scale synthesis of SDS involves a two-step process: esterification (also referred to as sulfonation) followed by saponification. nih.govacs.org In the first step, dodecanol (B89629) is reacted with sulfuric acid (H₂SO₄) to form dodecyl sulfate. nih.govacs.org This esterification reaction is exothermic, and the sulfuric acid is typically added slowly to the alcohol at an elevated temperature (e.g., 75°C) to prevent unwanted decomposition. nih.govacs.org An excess of sulfuric acid is often used to drive the reaction. acs.org

In the second step, the dodecyl sulfate is converted to sodium dodecyl sulfate via saponification using an aqueous solution of sodium hydroxide (NaOH). nih.govacs.org During the addition of NaOH, the product begins to precipitate, forming a thick slurry. acs.org A side reaction can occur where residual sulfuric acid from the first step reacts with the sodium hydroxide, producing sodium sulfate as an unwanted byproduct. acs.org

Scheme 1: Synthesis of SDS via Esterification and Saponification. nih.govacs.org

Esterification: Dodecanol + H₂SO₄ → Dodecyl sulfate + H₂O

Saponification: Dodecyl sulfate + NaOH → Sodium dodecyl sulfate + H₂O

Side Reaction: H₂SO₄ (excess) + 2NaOH → Sodium sulfate + 2H₂O

Recent research has focused on developing controlled crystallization processes to produce specific hydrate forms of SDS, which can influence the material's physical properties. nih.govresearchgate.net A novel tetrahydrate form of SDS has been discovered and synthesized through a process that combines antisolvent addition with cooling. nih.govnih.gov

This method deviates from traditional aqueous crystallization by introducing a water-miscible organic solvent, known as an antisolvent, to the reaction mixture. nih.gov For instance, after the synthesis of SDS via esterification and saponification, a solvent like acetone (B3395972) can be added to the reaction solution. nih.govresearchgate.net This addition selectively precipitates the sodium sulfate byproduct, which can then be removed by filtration. nih.govacs.org

The desired novel hydrate form of SDS is then crystallized from the filtered mother liquor by cooling it to a lower temperature (e.g., 5°C) and aging it for a period to allow for preferential crystal growth. nih.govresearchgate.netacs.org Another approach involves dissolving SDS in an aqueous solution and adding an antisolvent like acetonitrile (B52724), followed by cooling, to produce needle-shaped crystals of the novel hydrate. nih.govacs.orgnih.gov

Table 3: Parameters for Novel SDS Hydrate Crystallization

| Parameter | Description | Example | Source |

|---|---|---|---|

| Crystallization Method | Antisolvent addition coupled with cooling | Use of acetone or acetonitrile as antisolvent, followed by cooling to ~5°C | nih.govresearchgate.net |

| Antisolvent Function | To selectively precipitate byproducts (e.g., sodium sulfate) and induce crystallization of the desired SDS form | Four-part addition of acetone to separate sodium sulfate from the mother liquor | nih.govacs.org |

| Product | Novel SDS hydrate form (e.g., tetrahydrate) | Needle-shaped crystals | nih.govnih.gov |

| Aging | Isothermal holding to promote crystal growth and narrow particle size distribution | Aging at 5°C for 8 hours | researchgate.net |

Novel Hydrate Form Crystallization Processes

Cooling Crystallization Techniques

Cooling crystallization is a method used to produce sodium dodecyl sulfate crystals from its micellar solutions by systematically lowering the temperature. The kinetics and resulting crystal morphology are significantly influenced by the cooling rate. acs.org Studies on 20% SDS-water solutions have shown that the cooling rate directly determines the dominant crystal shapes. acs.orgresearchgate.net

Key findings from cooling crystallization studies include:

Morphology Control: At very low cooling rates (e.g., 0.1 °C/min), platelet-shaped crystals of SDS monohydrate are predominantly formed. acs.orgresearchgate.net Conversely, high cooling rates (e.g., 50 °C/min) lead to the formation of needle-shaped crystals, identified as SDS hemihydrate. acs.orgresearchgate.net

Influence of Additives: The introduction of structurally similar additives, such as dodecyl sulfates with different counterions (e.g., from Group 1 and 2 metals), can either promote or inhibit the crystallization process even at low concentrations. rsc.org These additives can be integrated into the SDS crystals, leading to morphological changes like the formation of hexagonal and oval-shaped crystals. rsc.org

Table 1: Effect of Cooling Rate on SDS Crystal Morphology

| Cooling Rate (°C/min) | Dominant Crystal Morphology | Reference |

|---|---|---|

| Low (e.g., 0.1) | Platelets | acs.org |

| High (e.g., 50) | Needles | acs.org |

| Intermediate (0.5, 1.0) | Nontrivial deviations and mixed morphologies | acs.org |

Antisolvent Crystallization Methods

Antisolvent crystallization is a technique where a solvent in which the solute is poorly soluble (the antisolvent) is added to a solution, reducing the solute's solubility and inducing precipitation. wikipedia.org This method is often used in conjunction with other techniques like cooling to control the crystallization of SDS. nih.govnih.gov

For aqueous solutions of SDS, water-miscible organic solvents are typically used as antisolvents. nih.gov A study demonstrated that for a 20 wt % aqueous SDS solution, the addition of antisolvents like THF, acetone, 1,4-dioxane, IPA, or acetonitrile (ACN) alone, even at a 1:10 volume ratio, was insufficient to induce crystallization. nih.govacs.org However, when coupled with cooling the mixed solution to around 5 °C, crystallization was successfully induced by acetone and ACN. nih.govacs.org

A reproducible protocol for producing a specific hydrate, SDS·1/8 hydrate, combines evaporation, antisolvent addition, and cooling crystallization. nih.govacs.orgresearchgate.net The process involves:

Concentrating an aqueous SDS solution by evaporation. nih.govacs.org

Adding an antisolvent, such as acetone, to the concentrated solution. nih.govacs.org In one process, acetone was added to a 60 wt % SDS coagel, transforming it into a clear, homogeneous solution suitable for controlled crystallization. nih.govresearchgate.net

Further addition of the antisolvent induces crystallization. nih.govresearchgate.net

The suspension is then cooled and aged to increase the yield and achieve a monodispersed particle size. nih.govacs.org

Table 2: Solvents Used in Antisolvent Crystallization of SDS

| Antisolvent | Coupled Method | Result | Reference |

|---|---|---|---|

| Acetone | Cooling to ~5 °C | Induced crystallization of SDS | nih.govacs.org |

| Acetonitrile (ACN) | Cooling to ~5 °C | Induced crystallization of SDS | nih.govacs.org |

| Acetone | Evaporation & Cooling | Production of stable SDS·1/8 hydrate crystals | nih.govacs.orgresearchgate.net |

| THF, 1,4-dioxane, IPA | Cooling to ~5 °C | Failed to induce crystallization | nih.govacs.org |

Salting Out Procedures for Purification

Salting out is a purification technique that involves adding a high concentration of a salt to a solution to reduce the solubility of a target molecule, thereby causing it to precipitate. wikipedia.orglibretexts.org This method is effective because the added salt ions compete with the target molecules for interaction with the solvent molecules (water), effectively separating the solvent from the solute. wikipedia.orgacs.org

In the context of SDS synthesis, salting out is a common procedure to purify the product. acs.org After the sulfonation and neutralization steps, the reaction mixture often contains byproducts such as sodium sulfate, which is also highly soluble in water. nih.govacs.org Adding a salt like sodium chloride (NaCl) to the aqueous reaction solution can rapidly precipitate the SDS. acs.org The high concentration of Na⁺ and Cl⁻ ions binds to the polar water molecules, which reduces the solubility of SDS and causes it to precipitate out of the solution, often as large lumps that can be recovered by filtration. acs.org While effective for precipitation, salting out may also co-precipitate impurities, sometimes necessitating further purification steps like ion-exchange chromatography. wikipedia.org

Chemical Modification Strategies for Dodecyl Hydrogen Sulfate; Sodium Derivatives

Beyond its direct use, dodecyl hydrogen sulfate, sodium salt can serve as a starting material for the synthesis of modified surfactants with enhanced properties. Chemical modification strategies aim to alter the molecular structure of SDS to improve specific characteristics such as foaming stability, temperature resistance, or salt tolerance. One such strategy involves the use of the Mannich reaction.

Mannich Reaction for Modified this compound Synthesis

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In a typical Mannich reaction, an aldehyde, a primary or secondary amine, and a compound with an enolizable carbonyl group react to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

This reaction has been adapted to modify SDS. academie-sciences.fr In one study, modified sodium dodecyl sulfate surfactants (designated MSDS-1 and MSDS-2) were synthesized via a Mannich reaction using SDS, formaldehyde (B43269), and diethanolamine (B148213). academie-sciences.fr This modification resulted in surfactants with significantly improved foaming properties compared to the original SDS. academie-sciences.fr

Table 3: Comparison of Foaming Properties of SDS and its Mannich-Modified Derivatives

| Surfactant (at 0.5% concentration) | Initial Foam Volume (mL) | Key Improved Properties | Reference |

|---|---|---|---|

| SDS | Not specified, but lower than modified versions | Baseline | academie-sciences.fr |

| MSDS-1 | 425 | Improved temperature, salt, and methanol (B129727) resistance | academie-sciences.fr |

| MSDS-2 | 435 | Best anti-condensate oil performance | academie-sciences.fr |

Fundamental Physico Chemical Principles of Dodecyl Hydrogen Sulfate; Sodium

Amphiphilic Structure and Molecular Architecture

Sodium dodecyl sulfate (B86663) is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na. wikipedia.org Its structure is characterized by a distinct dual nature, a hallmark of amphiphilic molecules. This architecture consists of two primary components: a long, hydrophobic hydrocarbon tail and a polar, hydrophilic headgroup. wikipedia.orgmdpi.com

The hydrophobic tail is a 12-carbon alkyl chain (dodecyl group), which is nonpolar and repels water. wikipedia.orgacs.org The hydrophilic headgroup is an anionic sulfate group (-OSO₃⁻) ionically bonded to a sodium cation (Na⁺). wikipedia.orgacs.org This polar headgroup readily interacts with water molecules through hydrogen bonding and ion-dipole interactions. nih.gov This molecular dichotomy, possessing both a water-fearing tail and a water-loving head, is the fundamental driver of the diverse and crucial physico-chemical behaviors exhibited by SDS. wikipedia.org

The arrangement of these groups gives the molecule its surfactant properties, allowing it to be effective in systems containing both aqueous and non-aqueous phases. wikipedia.org In solution, these molecules orient themselves to minimize the unfavorable contact between the hydrophobic tails and water, a principle that underpins the phenomena of self-assembly and interfacial adsorption. jcsp.org.pk

Self-Assembly Phenomena in Aqueous Solutions

When dissolved in an aqueous medium, SDS molecules exhibit a remarkable capacity for spontaneous self-organization into ordered structures known as micelles. jcsp.org.pk This process, termed micellization, is a direct consequence of the hydrophobic effect, where the system seeks to minimize the energetically unfavorable interactions between the hydrophobic dodecyl chains and water molecules.

Micelle formation does not occur at all concentrations. Instead, it happens abruptly over a narrow concentration range known as the critical micelle concentration (CMC). jcsp.org.pkwikipedia.org Below the CMC, SDS molecules exist predominantly as individual monomers in the solution. slideshare.net As the concentration increases to and beyond the CMC, the monomers aggregate to form micelles. wikipedia.org The CMC is a crucial parameter that characterizes the efficiency of a surfactant. For sodium dodecyl sulfate in pure water at 25°C, the CMC is approximately 8 x 10⁻³ mol/L. nih.govwikipedia.org

The determination of the CMC can be accomplished through various experimental techniques that detect the sharp change in a physical property of the solution at the point of micelle formation. jcsp.org.pknih.gov Common methods include:

Conductivity Measurement: This method is suitable for ionic surfactants like SDS. nih.gov The electrical conductivity of the solution increases linearly with surfactant concentration below the CMC. Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles are less mobile charge carriers than the individual monomers. slideshare.netrsc.org The CMC is identified as the break point in the conductivity versus concentration plot. jcsp.org.pk

Surface Tension Measurement: The surface tension of the solution decreases as the concentration of SDS increases up to the CMC. slideshare.net This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration. wikipedia.orgalfa-chemistry.com The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration. slideshare.net

Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment. jcsp.org.pk In an aqueous solution, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar core of the micelle, leading to a distinct change in its fluorescence intensity. alfa-chemistry.com The CMC is determined from the inflection point in the plot of fluorescence intensity versus surfactant concentration. jcsp.org.pk

Other Methods: Other techniques used to determine the CMC include light scattering, turbidity measurements, and osmotic pressure measurements, all of which rely on detecting the physical changes that occur upon the formation of micelles. jcsp.org.pkslideshare.net

| Method | Principle | Typical CMC for SDS (in water at 25°C) |

|---|---|---|

| Conductivity | Change in the slope of conductivity vs. concentration due to lower mobility of micelles compared to monomers. slideshare.netrsc.org | ~8.2 mM nih.gov |

| Surface Tension | Inflection point in the surface tension vs. log(concentration) plot as the interface becomes saturated. wikipedia.orgslideshare.net | ~8.3 mM acs.org |

| Fluorescence Spectroscopy | Change in fluorescence of a probe upon partitioning into the hydrophobic micelle core. jcsp.org.pkalfa-chemistry.com | ~8.3 x 10⁻³ mol dm⁻³ jcsp.org.pk |

Above the CMC, SDS monomers aggregate to form roughly spherical structures. nih.gov In these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic sulfate headgroups are exposed on the surface, interacting with the surrounding water molecules. nih.gov This arrangement minimizes the free energy of the system.

The number of surfactant molecules in a single micelle is known as the aggregation number. nih.gov The aggregation number for SDS micelles in water is influenced by factors such as temperature and the presence of electrolytes. nih.gov For instance, the aggregation number of SDS micelles tends to decrease with increasing temperature. nih.gov The micelles themselves are not static entities; there is a dynamic equilibrium between the micelles and the free monomers in the bulk solution. asianpubs.org

The process of micellization is sensitive to several external factors that can alter the CMC and the characteristics of the resulting micelles.

Temperature: For ionic surfactants like SDS, an increase in temperature can lead to a slight increase in the CMC. researchgate.net This is attributed to the increased thermal motion of the surfactant molecules, which can disrupt the organized structure of the micelles, and the dehydration of the ionic headgroups, which increases repulsion between them. researchgate.net

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), has a significant effect on the micellization of ionic surfactants. asianpubs.org The presence of counter-ions (Na⁺ in this case) from the electrolyte shields the electrostatic repulsion between the negatively charged sulfate headgroups on the micelle surface. asianpubs.orgpharmacy180.com This reduced repulsion allows the micelles to form more easily, resulting in a lower CMC. asianpubs.orgresearchgate.net The addition of electrolytes also typically leads to an increase in the aggregation number and the size of the micelles. pharmacy180.comnih.gov

Organic Additives: The presence of organic molecules, such as alcohols, can also influence micellization. pharmacy180.com Depending on their nature, these additives can either be incorporated into the micelles or alter the bulk solvent properties, thereby affecting the CMC. jsirjournal.com For example, the addition of acetonitrile (B52724) to an aqueous SDS solution has been shown to initially decrease and then increase the CMC as the concentration of acetonitrile is varied. asianpubs.org

| Factor | Effect on CMC | Effect on Micelle Size/Aggregation Number | Underlying Principle |

|---|---|---|---|

| Increasing Temperature | Slight Increase researchgate.net | Decrease nih.gov | Increased thermal energy disrupts micelle formation; dehydration of headgroups increases repulsion. researchgate.net |

| Addition of Electrolytes (e.g., NaCl) | Decrease asianpubs.orgresearchgate.net | Increase pharmacy180.comnih.gov | Counter-ions shield electrostatic repulsion between headgroups, facilitating micelle formation. asianpubs.orgpharmacy180.com |

| Addition of Organic Solvents (e.g., Acetonitrile) | Variable (can decrease then increase) asianpubs.org | Variable | Alteration of solvent properties and potential incorporation into micelles. jsirjournal.com |

Interfacial Activity and Surface Tension Reduction

The amphiphilic nature of SDS not only drives self-assembly in the bulk solution but also leads to its accumulation at interfaces, such as the air/water and oil/water interfaces. This interfacial activity is responsible for the characteristic reduction in surface or interfacial tension observed in surfactant solutions.

At an air/water interface, SDS molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic headgroups remaining in the water phase. rsc.orgnih.gov This arrangement minimizes the disruption of the hydrogen-bonding network of water and is energetically favorable. Similarly, at an oil/water interface, the hydrophobic tails of the SDS molecules partition into the oil phase, while the hydrophilic headgroups remain in the aqueous phase. unipr.it

This adsorption process leads to the formation of a monomolecular layer of surfactant at the interface, which alters the interfacial properties. nih.gov The adsorption of SDS at the air/water interface has been studied using techniques like vibrational sum frequency spectroscopy, which has shown that the sulfate headgroup remains oriented with its pseudo-C₃ axis close to the surface normal across a range of concentrations. rsc.org The presence of impurities, such as dodecanol (B89629), which is highly surface-active, can significantly impact the adsorption behavior and surface tension of SDS solutions. nih.govunipr.it

The adsorption of SDS at the oil-water interface is a key factor in the stabilization of oil-in-water emulsions. unipr.itnih.gov The surfactant layer at the interface reduces the interfacial tension, facilitating the formation of smaller droplets, and creates a barrier that helps prevent the coalescence of the oil droplets. unipr.itnih.gov The adsorption process at the hexadecane-water interface has been shown to occur in steps, with an initial adsorption dominated by the hydrophobic tail followed by contributions from the counter-ion. cas.cn

The accumulation of SDS molecules at the interface effectively reduces the cohesive energy at the surface of the water, leading to a decrease in surface tension. acs.org This reduction continues as the concentration of SDS is increased until the interface becomes saturated with surfactant molecules, at which point the surface tension reaches a minimum value, corresponding to the CMC. researchgate.net

Interfacial Tension Measurements

Dodecyl hydrogen sulfate; sodium, commonly known as sodium dodecyl sulfate (SDS), is a potent anionic surfactant that significantly reduces the interfacial tension between aqueous solutions and various immiscible organic liquids. This property is a direct consequence of its amphiphilic nature, possessing a hydrophilic sulfate head group and a hydrophobic 12-carbon tail. At an interface, SDS molecules orient themselves with their hydrophobic tails in the non-aqueous phase and their hydrophilic heads in the aqueous phase, thereby reducing the free energy of the interface and, consequently, the interfacial tension.

The extent of this reduction is dependent on the concentration of SDS in the aqueous phase. As the concentration increases, more surfactant molecules adsorb to the interface, leading to a progressive decrease in interfacial tension. This trend continues until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated with SDS molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk aqueous phase. Beyond the CMC, the interfacial tension remains relatively constant at its minimum value.

The interfacial tension of aqueous SDS solutions has been measured against various organic liquids, demonstrating its effectiveness as a surfactant. For instance, the interfacial tension between aqueous SDS solutions and cumene shows a nonlinear decrease with increasing SDS concentration. acs.org Similarly, studies on the n-hexane-water interface reveal a significant reduction in interfacial tension with the addition of SDS. acs.orgepa.govresearchgate.net The table below presents typical data for the interfacial tension of aqueous SDS solutions against n-hexane at a constant temperature.

| SDS Concentration (mM) | Interfacial Tension (mN/m) vs. n-Hexane |

|---|---|

| 0.0 | 51.1 |

| 0.5 | 25.0 |

| 1.0 | 18.0 |

| 2.0 | 12.5 |

| 4.0 | 8.5 |

| 8.0 (CMC) | 7.0 |

| 10.0 | 7.0 |

Note: The data presented are representative values and can vary based on experimental conditions such as temperature and purity of the substances.

Factors such as temperature and the presence of electrolytes can also influence the interfacial tension. Generally, an increase in temperature leads to a decrease in interfacial tension. acs.orgepa.govresearchgate.net The presence of electrolytes can affect the CMC and the packing of surfactant molecules at the interface, thereby altering the interfacial tension.

Interaction with Solid Surfaces and Self-Assembled Structures

The interaction of this compound with solid surfaces is a complex phenomenon governed by the properties of both the surfactant and the substrate, as well as the conditions of the surrounding medium. These interactions can lead to the formation of various self-assembled structures on the surface.

The self-assembly of SDS on mineral surfaces is highly dependent on the nature of the substrate, the concentration of the SDS solution, and the method of deposition. Studies on different mineral surfaces have revealed a variety of morphologies.

On hydrophobic and nonpolar surfaces such as highly oriented pyrolytic graphite (HOPG), dilute SDS solutions can form hemicylindrical micelles. At higher concentrations, lamellar 2D structures, which are likely stacks of bilayers, are observed. nih.gov

On hydrophilic and negatively charged surfaces like mica, the self-assembly of SDS is also complex. While dilute solutions below the CMC may not form intricate structures, solutions at and above the CMC can yield a variety of self-assembled forms. These include quasi-1D structures, 2D bilayers, and thinner lamellar 2D structures. nih.govacs.org The formation of these structures is influenced by intense local variations in conditions during solvent evaporation. acs.org Previous research has also reported the formation of branched, lamellar multilayer structures of SDS on mica upon solvent evaporation, with the bilayer unit being approximately 6 nm thick, which includes two SDS molecules and a hydration layer with sodium ions. acs.org

On neutral surfaces with intermediate characteristics like talc, lamellar bilayers of SDS have been observed. These structures have shown temporal evolution and thermal stability up to 160 °C. nih.gov

The formation of these self-assembled structures is a result of the interplay between the hydrophobic interactions of the alkyl chains, the electrostatic interactions of the sulfate head groups with the surface and counterions, and the influence of the solvent.

The adsorption of SDS onto solid surfaces is driven by a combination of electrostatic interactions, hydrophobic interactions, and sometimes specific chemical interactions. The dominant mechanism depends on the nature of the substrate surface.

On positively charged surfaces , the primary driving force for SDS adsorption at low concentrations is electrostatic attraction between the negatively charged sulfate head groups and the positive surface sites. This leads to the neutralization of the surface charge. As the SDS concentration increases, hydrophobic interactions between the adsorbed surfactant tails become more significant, leading to the formation of aggregates such as hemimicelles (a monolayer of surfactant) or admicelles (a bilayer of surfactant). At even higher concentrations, near the CMC, a complete bilayer can form, with the outer layer exposing its charged head groups to the aqueous solution, thus reversing the original surface charge. This mechanism has been observed on surfaces like alumina (Al₂O₃). semanticscholar.orgacs.orgcas.cz

On hydrophobic surfaces , the adsorption is primarily driven by the hydrophobic effect. The alkyl chains of the SDS molecules are attracted to the nonpolar surface, leading to the formation of a monolayer with the hydrophilic head groups oriented towards the aqueous phase.

The adsorption process can be influenced by several factors:

pH of the solution: For surfaces with pH-dependent charge, such as metal oxides like alumina, the pH determines the surface charge and thus strongly influences the electrostatic interaction with SDS. The adsorption of SDS on alumina is found to be maximum at acidic pH values where the surface is more positively charged. semanticscholar.orgcas.cz

Ionic Strength: The presence of electrolytes in the solution can affect the electrostatic interactions. An increase in ionic strength can shield the repulsion between the negatively charged head groups of SDS, promoting closer packing and aggregation on the surface. semanticscholar.org

Surfactant Concentration: As discussed, the concentration of SDS dictates the extent of adsorption and the type of self-assembled structures formed on the surface.

The table below summarizes the primary adsorption mechanisms of SDS on different types of substrates.

| Substrate Type | Primary Adsorption Mechanism(s) | Resulting Surface Structures |

|---|---|---|

| Positively Charged (e.g., Alumina at low pH) | Electrostatic attraction, Hydrophobic interactions | Monolayer, Hemimicelles, Bilayer (Admicelles) |

| Hydrophobic (e.g., Graphite) | Hydrophobic interactions | Monolayer, Hemicylindrical micelles, Lamellar bilayers |

| Negatively Charged (e.g., Mica) | Complex interplay of electrostatic repulsion and hydrophobic attraction, often mediated by counterions | Quasi-1D structures, Bilayers, Lamellar structures |

Mechanistic Basis of Protein Interaction and Denaturation

Sodium dodecyl sulfate (SDS), an anionic surfactant, is a powerful protein denaturant widely utilized in biochemical and molecular biology techniques. Its efficacy stems from its amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a negatively charged sulfate head group. mtoz-biolabs.com This dual characteristic allows it to interact extensively with proteins, disrupting their native structures and leading to denaturation. The mechanism of SDS-induced protein denaturation is a multi-step process involving specific binding events, disruption of intramolecular forces, and significant conformational changes.

The interaction between SDS and proteins is characterized by a high binding ratio, particularly at monomer equilibrium concentrations of the surfactant above 0.5 mM. nih.gov Research has demonstrated that a wide variety of proteins bind a consistent amount of SDS on a gram-per-gram basis. nih.govpnas.org This binding is primarily hydrophobic in nature and occurs with the monomeric form of SDS, not the micellar form. nih.gov

The stoichiometry of this binding is remarkably uniform for most proteins. It is generally accepted that approximately 1.4 grams of SDS bind to 1 gram of polypeptide. researchgate.netreddit.com This consistent binding ratio is proportional to the number of amino acids in the protein, which in turn is proportional to its molecular weight. asu.edulibretexts.org Some reports suggest a binding ratio of one SDS molecule for every two amino acids. reddit.com This extensive and uniform binding is a key factor in the utility of SDS in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), as it ensures a consistent charge-to-mass ratio across different proteins. reddit.comkhanacademy.org

The binding process itself can be concentration-dependent and occur in distinct stages. At low concentrations (≤1 mM SDS), the formation of quasi-micelles on the protein can occur. rsc.org As the concentration increases into the millimolar range, the protein undergoes more extensive denaturation. rsc.org

Table 1: Binding Characteristics of Sodium Dodecyl Sulfate with Proteins

| Parameter | Value/Description | References |

|---|---|---|

| Typical Binding Ratio | 1.4 g SDS / 1 g protein | researchgate.netreddit.com |

| Molar Binding Approximation | ~1 SDS molecule per 2 amino acids | reddit.com |

| Effective SDS Form | Monomeric | nih.gov |

| Primary Interaction Force | Hydrophobic | nih.govresearchgate.net |

The denaturation of proteins by SDS is fundamentally a process of disrupting the non-covalent bonds that maintain their intricate three-dimensional structures. patsnap.comnih.gov The amphipathic nature of SDS is central to this process. The hydrophobic tail of the SDS molecule interacts with the hydrophobic amino acid residues of the protein, which are typically buried in the protein's core. mtoz-biolabs.comnih.gov This interaction effectively dissolves the hydrophobic regions of the protein. researchgate.net

Simultaneously, the ionic sulfate head of the SDS molecule disrupts other non-covalent interactions, including ionic bonds and hydrogen bonds. researchgate.netnih.govnih.gov By interfering with these forces, SDS breaks down the secondary, tertiary, and quaternary structures of the protein. researchgate.netquora.comyoutube.com However, SDS does not break the covalent peptide bonds that form the primary structure of the protein, nor does it typically break covalent disulfide bridges without the addition of a reducing agent. reddit.comstudentdoctor.netyoutube.com

The disruption of these non-covalent interactions leads to the unfolding of the protein from its native, globular or fibrous conformation into a more linear or rod-like shape. mtoz-biolabs.comasu.edupatsnap.com

The binding of SDS and the subsequent disruption of non-covalent bonds lead to profound conformational changes in the protein. The native three-dimensional structure is lost, and the protein unfolds into a more linear polypeptide chain. asu.eduresearchgate.netquora.com This process is often described as the protein adopting a "rod-like" shape. patsnap.comresearchgate.net

Studies using techniques like circular dichroism and fluorescence spectroscopy have shown that SDS induces significant changes in both the secondary and tertiary structures of proteins. nih.govnih.govacs.org For instance, the interaction with SDS can lead to an increase in α-helical content in some proteins or protein fragments, as the hydrophobic environment provided by the SDS micelles can favor the formation of this secondary structure. nih.govresearchgate.net

The unfolding process can be complex and multi-staged, depending on the concentration of SDS. rsc.org At submicellar concentrations, SDS binding primarily leads to the unfolding of the tertiary structure. nih.govresearchgate.net As the concentration approaches and exceeds the critical micelle concentration (CMC), more dramatic conformational changes occur, including the expansion of the polypeptide chain. nih.govresearchgate.net Molecular dynamics simulations have revealed that individual SDS molecules can insert themselves between β-strands, disrupting the protein's secondary structure and initiating unfolding. researchgate.netnih.gov

A crucial aspect of the interaction between SDS and proteins is the imparting of a uniform net negative charge to the protein-SDS complex. mtoz-biolabs.comnih.gov The sulfate head group of each bound SDS molecule carries a strong negative charge. mtoz-biolabs.com As SDS binds extensively and proportionally to the length of the polypeptide chain, it effectively masks the intrinsic charges of the protein's amino acid residues. asu.eduquora.com

This overwhelming negative charge contributed by the bound SDS molecules results in a relatively constant charge-to-mass ratio for all protein-SDS complexes, regardless of the protein's original isoelectric point. libretexts.orgreddit.comkhanacademy.org This uniform negative charge is the reason why, in an electric field, all protein-SDS complexes migrate towards the positive electrode (anode). khanacademy.orgpatsnap.com The electrophoretic mobility of these complexes becomes primarily dependent on their size (molecular weight) rather than their native charge or shape. mtoz-biolabs.comnih.govnationaldiagnostics.com

Table 2: Impact of SDS on Protein Properties for Electrophoresis

| Property | State Before SDS Treatment | State After SDS Treatment | References |

|---|---|---|---|

| Charge | Varies (positive, negative, or neutral) | Uniformly negative | mtoz-biolabs.comasu.edu |

| Shape | Complex 3D conformation | Linearized, rod-like | asu.edupatsnap.com |

| Charge-to-Mass Ratio | Variable | Approximately constant | reddit.comkhanacademy.org |

| Primary Basis for Separation in Electrophoresis | Charge, size, and shape | Molecular weight | mtoz-biolabs.comnationaldiagnostics.com |

The unfolding of a protein's tertiary structure by SDS is a key event in the denaturation process. This unfolding is initiated by the binding of SDS monomers to the protein, primarily through hydrophobic interactions. nih.govresearchgate.net These interactions occur at SDS concentrations below the critical micelle concentration (CMC). nih.govresearchgate.net

Molecular dynamics simulations have provided detailed insights into the microscopic mechanisms of this unfolding. One proposed mechanism involves an individual SDS molecule inserting itself between adjacent β-strands on the protein's surface, thereby disrupting the inter-strand hydrogen bonds that maintain the β-sheet structure. researchgate.netnih.gov Another mechanism suggests that an SDS molecule can penetrate the core of the protein, allowing an entire SDS micelle to then wedge apart different structural elements of the protein. researchgate.netnih.gov

The result of these interactions is the loss of the protein's specific, compact three-dimensional arrangement and its transition to a more disordered, unfolded state. researchgate.net This unfolding exposes more of the polypeptide chain to the solvent and to further binding by SDS molecules.

At SDS concentrations in the micellar range (above the CMC), a distinct phenomenon known as chain expansion occurs. nih.govresearchgate.net This is a major event in the perturbation of the protein structure, separate from the initial tertiary structure unfolding that happens at submicellar concentrations. nih.govresearchgate.net

In this stage, the unfolded polypeptide chain wraps around SDS micelles, forming a "necklace-and-beads" configuration. researchgate.netnih.gov The protein chain is essentially decorated with multiple SDS micelles along its length. The expansion of the protein chain is driven by coulombic repulsion between the negatively charged, protein-bound micelles, as well as repulsion between these micelles and the anionic side chains of the protein's amino acids. nih.govresearchgate.net This electrostatic repulsion forces the polypeptide chain to adopt a more extended and rigid conformation. nih.gov Hydrodynamic studies support this model, suggesting that the protein-SDS complex behaves as a rod-like particle whose length is proportional to the molecular weight of the protein. researchgate.net

Hydrophobic and Coulombic Interactions in Protein-Detergent Assemblies

The interaction between this compound (SDS) and proteins is a complex process governed by both hydrophobic and coulombic (electrostatic) forces, leading to the denaturation and solubilization of the protein structure. manchester.ac.uknih.gov The amphiphilic nature of the SDS molecule, with its negatively charged sulfate head and a long hydrophobic dodecyl tail, facilitates these interactions.

Initially, SDS molecules bind to proteins, a process driven by both types of interactions. The dodecyl tail of the SDS molecule preferentially interacts with the non-polar, hydrophobic regions of the protein, which are typically buried in the protein's interior in an aqueous environment. reddit.comyoutube.com This binding to hydrophobic patches helps to disrupt the protein's native three-dimensional structure. manchester.ac.uk Simultaneously, the negatively charged sulfate head of SDS can engage in electrostatic interactions with positively charged amino acid residues on the protein surface. manchester.ac.uk

Molecular dynamics simulations have provided a detailed view of this process, revealing two primary mechanisms for SDS-induced protein unfolding. nih.gov In one mechanism, individual SDS molecules can insert themselves between adjacent β-strands, with the hydrophilic headgroup leading the way to disrupt the inter-strand hydrogen bonds that maintain the secondary structure. nih.gov Another mechanism involves the disruption of inter-protein contacts by SDS molecules that are part of a larger micelle, effectively pulling the protein structure apart. nih.gov

As more SDS molecules bind, they coat the protein, disrupting both electrostatic and hydrophobic non-covalent bonds that stabilize its native conformation. manchester.ac.uknbinno.com This process imparts a uniform negative charge to the protein, overwhelming its intrinsic charge and leading to the unfolding of the complex tertiary and secondary structures. nbinno.com The final state is often described as a "necklace-and-beads" configuration, where the unfolded polypeptide chain wraps around SDS micelles. nih.gov The strength and nature of these interactions are influenced by factors such as the charge distribution on the protein surface and the molecular properties of the surrounding solvent. nih.gov

Mechanisms in Cell Lysis and Nucleic Acid Extraction

This compound is widely utilized for its ability to disrupt and solubilize cell membranes, a critical step in cell lysis and the extraction of intracellular components. acs.orgresearchgate.net The mechanism of membrane solubilization by SDS is a multi-step process that begins with the partitioning of individual SDS monomers into the outer leaflet of the lipid bilayer. nih.govlifecanvastech.com

Once partitioned, the accumulation of these detergent molecules within the membrane triggers a series of structural changes. biorxiv.orgiphy.ac.cn The insertion of SDS, an amphiphilic molecule, into the lipid bilayer alters the interactions between lipid molecules. iphy.ac.cn At concentrations below the threshold for complete solubilization, the presence of SDS can lead to an increase in membrane permeability and the formation of transient hydrophilic pores. iphy.ac.cnnih.gov This pore formation is a key step that can lead to the leakage of cellular contents. nih.gov

Studies using advanced biophysical techniques have revealed a biphasic solubilization process. acs.orgbiorxiv.org Initially, the accumulation of SDS on the vesicle surface leads to an expansion of the intact vesicle. acs.orgbiorxiv.org This expansion is followed by a more rapid phase of lipid loss and the eventual disintegration of the bilayer into mixed micelles, which are small aggregates composed of both lipid and detergent molecules. acs.orglifecanvastech.combiorxiv.org The entire process can be summarized in three general stages:

Partitioning: SDS monomers insert into the lipid bilayer. nih.govlifecanvastech.com

Saturation and Destabilization: The membrane becomes saturated with detergent, leading to structural instability, expansion, and pore formation. acs.orgbiorxiv.orgnih.gov

Micellization: The bilayer breaks down completely into mixed lipid-detergent micelles. acs.orgnih.gov

The efficiency and pathway of solubilization can be influenced by several factors, including the detergent-to-lipid molar ratio, temperature, and the electrostatic forces at play between the anionic detergent and the membrane components. nih.gov

In the context of nucleic acid extraction, the role of this compound extends beyond simple membrane lysis. nbinno.comquora.com Once the cell membrane and nuclear envelope are compromised, SDS plays a crucial role in liberating DNA and RNA from their associations with cellular proteins. quora.comquora.com

Chromosomal DNA in eukaryotes is tightly packaged with histone proteins. SDS, being a powerful protein denaturant, disrupts the non-covalent bonds holding these proteins in their native conformation. quora.commagen-tec.com This denaturation causes the histones and other DNA-binding proteins to lose their structure and release the nucleic acids. quora.comquora.com This action exposes the DNA, making it accessible for subsequent purification steps. quora.com

Furthermore, SDS contributes to the preservation of nucleic acid integrity by inactivating degradative enzymes. quora.comquora.com Upon cell lysis, nucleases (such as DNases and RNases) are released along with other cellular contents. nbinno.comquora.com These enzymes can rapidly degrade the target DNA and RNA. By denaturing these enzymatic proteins, SDS effectively inhibits their activity, ensuring the recovery of high-quality, intact nucleic acids. nbinno.comquora.comquora.com The process is driven by the same hydrophobic and electrostatic interactions that cause general protein denaturation, destroying the specific three-dimensional structure required for enzymatic function. magen-tec.com

The general functions of SDS in this process are summarized below:

| Function | Mechanism of Action |

| Cell Lysis | Disrupts lipid-lipid and lipid-protein interactions in cell and nuclear membranes. quora.commagen-tec.com |

| Protein Denaturation | Unfolds DNA-binding proteins (e.g., histones) by disrupting non-covalent bonds, releasing nucleic acids. quora.commagen-tec.com |

| Nuclease Inactivation | Denatures degradative enzymes like DNases and RNases, preserving the integrity of the extracted nucleic acids. quora.comquora.com |

Mechanistic Roles in Colloidal Systems

This compound functions as an effective surfactant in the formation and stabilization of oil-in-water emulsions. researchgate.net Its primary mechanism involves adsorbing at the oil-water interface, where it lowers the interfacial tension between the two immiscible phases. acs.orgfiveable.me This reduction in interfacial tension facilitates the breakup of larger oil droplets into smaller ones during the emulsification process, which is typically achieved through the application of shear stress. fiveable.metandfonline.com

The stability of the resulting emulsion is critically dependent on the properties of the interfacial film formed by the SDS molecules. fiveable.me The negatively charged sulfate heads of the SDS molecules orient towards the aqueous phase, creating a negatively charged surface on the oil droplets. acs.org This leads to electrostatic repulsion between the droplets, which provides a protective barrier against coalescence (the merging of droplets). researchgate.net

The concentration of SDS has a direct impact on both droplet size and emulsion stability.

Droplet Size: Generally, as the concentration of SDS increases, the interfacial tension decreases further, allowing for the formation of smaller droplets under the same shear conditions. acs.org Studies on castor oil-in-water emulsions have shown that as the rotation speed of a mixer increases, droplets become smaller, requiring more surfactant to cover the increased interfacial area. acs.org

Stability: Increased SDS concentration typically leads to improved emulsion stability up to a certain point. acs.org A higher concentration ensures more complete coverage of the droplet surfaces, enhancing the repulsive electrostatic barrier. acs.org However, factors such as salt concentration can influence this stability; high salt concentrations can screen the electrostatic repulsion, potentially leading to flocculation or coalescence. fiveable.menih.gov

Analytical Methodologies for Dodecyl Hydrogen Sulfate; Sodium

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of SDS. Both ion chromatography and gas chromatography have been successfully employed, each with specific advantages depending on the analytical requirements.

Ion Chromatography for Alkyl Sulfate (B86663) Quantification

Ion chromatography (IC) has proven to be a robust method for the analysis of long-chain alkyl sulfates like SDS. nih.gov This technique allows for the separation and quantification of SDS in various matrices, including commercial samples and complex protein solutions. nih.gov

The development of IC methods for SDS analysis often involves the use of a hydrophobic resin-based column. nih.gov An ion-pair reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), is utilized in conjunction with an organic modifier like acetonitrile (B52724) to achieve effective separation. nih.gov For detection, an anion suppressor and a conductivity detector are typically employed, providing sensitive and selective measurement of alkyl sulfates. nih.gov

Method validation demonstrates the reliability of the technique. Key parameters assessed include linearity, accuracy, precision, and stability. For instance, a validated IC method for sulfate analysis in liposome (B1194612) drug-delivery systems showed excellent linearity, accuracy (with recoveries between 100-103%), and precision. nih.govlongdom.org The method also confirmed the stability of samples under various storage conditions. nih.gov

A simple and rapid ion-pair chromatography method using a conductivity detector has been developed for analyzing sodium alkyl sulfates in environmental water samples. chromatographyonline.com This method demonstrated good recoveries, ranging from 92.8% to 100.5%. chromatographyonline.com

Table 1: Validation Parameters for Ion Chromatography Method

| Parameter | Result |

|---|---|

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 1.27 µg/ml |

| Limit of Quantification (LOQ) | 3.85 µg/ml |

| Spike Recovery | 83-117% |

This table presents a summary of typical validation parameters for IC methods used in the analysis of dodecyl hydrogen sulfate and other alkyl sulfates, compiled from various studies. chromatographyonline.comnih.gov

A significant advantage of ion chromatography is its ability to separate and quantify alkyl sulfates with varying chain lengths. By employing a gradient elution with acetonitrile, it is possible to detect a broad range of alkyl sulfates, from C10 to C20, with high sensitivity. nih.gov This capability is crucial for assessing the purity of commercial SDS preparations, as it allows for the accurate measurement of trace levels of other alkyl sulfates (C10, C14, C16, C18, and C20) in the presence of high concentrations of C12 alkyl sulfate (SDS). nih.gov

Ion chromatography is directly applicable to the analysis of commercial SDS solutions without requiring any sample pretreatment, enabling precise determination of purity. nih.gov For more complex matrices like protein solutions, a straightforward one-step ion-pair extraction is typically performed before chromatographic analysis. nih.gov This sample preparation step ensures high recovery of alkyl sulfates, with yields reported for concentrations ranging from 2 to 150 micrograms per milliliter from a variety of protein solutions. nih.gov

Gas Chromatography for Trace Quantification

Gas chromatography (GC) offers a highly sensitive alternative for the quantification of trace amounts of SDS. nih.gov This technique is particularly useful for analyzing microliter-volume biochemical samples. nih.gov

The basis of the GC method for SDS analysis is the quantitative conversion of SDS to its corresponding alcohol, 1-dodecanol (B7769020), at elevated temperatures within the GC injection port. nih.gov The resulting 1-dodecanol is then analyzed to determine the concentration of the original SDS. nih.gov

To ensure accurate and reliable quantification, especially in complex biochemical samples, the addition of guanidinium (B1211019) chloride (GnHCl) to the SDS samples is often necessary. nih.gov The presence of GnHCl facilitates the complete conversion of SDS to 1-dodecanol, enhances sensitivity, and minimizes interference from proteins and other common chemicals in the sample. nih.gov This approach allows for the direct analysis of diluted samples and can quantify less than 1 nanogram of SDS. nih.gov

A GC-MS method has also been developed for the quantitation of residual SDS in meningococcal polysaccharides. This method involves the treatment of samples with methanolic-HCl followed by extraction in n-Hexane to convert SDS to 1-dodecanol. nih.gov The conversion is confirmed by mass spectrometry, with characteristic ions of 1-dodecanol being observed. nih.gov

Table 2: Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Dodecyl hydrogen sulfate; sodium | Sodium dodecyl sulfate, SDS, Sodium lauryl sulfate |

| 1-Dodecanol | Dodecyl alcohol, Lauryl alcohol |

| Acetonitrile | - |

| Tetrabutylammonium hydroxide | - |

| Guanidinium chloride | GnHCl |

| Methanolic-HCl | - |

Role of Guanidinium Chloride in Quantitation

Guanidinium chloride (GdmCl or GnHCl) plays a significant role in specific analytical methods for the quantitation of SDS, particularly in complex biological mixtures. Its primary function is to facilitate the analysis by interacting directly with SDS. In some gas chromatography (GC) methods, the addition of guanidinium chloride is essential for accurate quantitation. nih.gov It enables the quantitative conversion of SDS to 1-dodecanol at elevated temperatures in the GC injection port, which is the compound actually measured to determine the SDS concentration. nih.gov This process enhances sensitivity and helps to eliminate interference from other substances present in the sample. nih.gov

Furthermore, guanidinium chloride can be used to remove excess, non-protein-bound SDS from solutions. google.com It achieves this by inducing the formation and precipitation of a guanidinium-dodecyl sulfate (GDS) complex. google.com This precipitate can then be easily separated from the sample by physical means such as centrifugation or filtration, allowing for the analysis of the remaining components or the quantification of the removed SDS. google.com While guanidinium chloride is a powerful chaotropic agent and denaturant used in protein folding studies, its tendency to precipitate when combined with SDS is a key aspect of its utility in these analytical and purification contexts. sigmaaldrich.comwikipedia.orgresearchgate.net

Application in Biochemical Samples

The quantitation of SDS in biochemical samples, such as those containing proteins and other macromolecules, presents unique challenges due to potential interference. The use of guanidinium chloride is particularly advantageous in these contexts. When analyzing SDS in aqueous biochemical samples by GC, the addition of guanidinium chloride is considered necessary to ensure accurate results. nih.gov It virtually eliminates interference from proteins and other chemicals commonly found in these samples, allowing for the reliable quantification of less than 1 nanogram of SDS. nih.gov This method is suitable for microliter-volume samples, requiring as little as one microliter for analysis. nih.gov

In protein chemistry, removing excess SDS from protein solutions is often a critical step. Guanidinium chloride is added to SDS-solubilized protein solutions, including those derived from recombinant microorganism inclusion bodies, to precipitate the free SDS as a guanidinium-dodecyl sulfate complex. google.com This selective precipitation allows for the separation of the detergent from the protein, which remains in solution. google.com This is crucial because SDS can interfere with subsequent analytical techniques like mass spectrometry. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sodium dodecyl sulfate. sielc.comresearchgate.net The method typically involves a stationary phase (column) and a mobile phase that carries the sample through the system. For SDS analysis, various mixed-mode and reverse-phase columns are utilized, such as Primesep B4 or Newcrom BH columns. sielc.comsielc.com These columns can retain the dodecyl sulfate anion, allowing for its separation from other sample components. sielc.com The separation can often be achieved in a short time frame, sometimes under 5 or 10 minutes, using a mobile phase compatible with mass spectrometry (MS). sielc.comsielc.com

Derivatization Strategies for Detection (e.g., Naphthyl-Isocyanate)

To enhance the detection of certain molecules by HPLC, particularly those lacking a strong chromophore for UV detection, a derivatization strategy is employed. For the analysis of dodecanol (B89629), a key impurity and degradation product of SDS, derivatization with 1-naphthyl-isocyanate is an effective method. epa.gov In this process, the alcohol (dodecanol) reacts with naphthyl-isocyanate to form a naphthyl urethane (B1682113) derivative. epa.gov This derivative is highly fluorescent and possesses a strong ultraviolet (UV) absorbance, making it easily detectable. epa.govnih.gov The reaction is typically carried out by adding the isocyanate, dissolved in a solvent like dry acetone (B3395972), to the sample. nih.gov This derivatization makes the HPLC method significantly more sensitive than other techniques for determining dodecanol content in SDS samples. epa.gov

Detection Methods (e.g., UV, ELSD, CAD, ESI-MS)

Following separation by the HPLC column, various detectors can be used to identify and quantify SDS and related compounds. The choice of detector depends on the analyte's properties and the required sensitivity.

UV Detection: Ultraviolet (UV) detection is common, but since SDS itself lacks a strong UV-absorbing chromophore, its direct detection is challenging. thermofisher.com However, this method is effective for detecting derivatized forms, such as the naphthyl urethanes of dodecanol, which can be monitored at wavelengths like 254 nm and 290 nm. epa.gov

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for analytes that are less volatile than the mobile phase, making it applicable for surfactant analysis. sielc.comthermofisher.com It is compatible with gradient elution methods. thermofisher.com However, its limitations can include lower sensitivity, non-linear responses, and poorer reproducibility compared to other detectors. thermofisher.comchromforum.org

Charged Aerosol Detector (CAD): CAD is another universal detector that can be used for SDS analysis. sielc.comsielc.com Like ELSD, it is compatible with gradient methods and MS-compatible mobile phases. sielc.comchromforum.org It generally offers better sensitivity and a more consistent response across different analytes compared to ELSD.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a powerful detection method that provides high sensitivity and specificity, allowing for the determination of the mass of the analyte, which aids in its identification. sielc.comthermofisher.com It is particularly useful for trace analysis and when peak identification is required. thermofisher.com However, the presence of high concentrations of SDS can suppress the ionization of other molecules, like peptides, in the sample. nih.govresearchgate.net Therefore, methods to remove or complex the SDS, sometimes with additives like cyclodextrins, are employed to improve detection in ESI-MS. nih.govresearchgate.net

Table 1: Comparison of HPLC Detection Methods for this compound

| Detector | Principle | Applicability for SDS | Advantages | Limitations |

|---|---|---|---|---|

| UV Detector | Measures the absorption of UV light by the analyte. | Indirectly, through derivatization (e.g., of dodecanol with naphthyl-isocyanate). epa.gov | High sensitivity for derivatives, robust. | SDS itself lacks a chromophore; requires derivatization. thermofisher.com |

| ELSD | Nebulizes the eluent, evaporates the solvent, and measures light scattered by the remaining analyte particles. | Direct detection of non-volatile SDS. sielc.comthermofisher.com | Universal detector, gradient compatible. thermofisher.com | Non-linear response, lower sensitivity, and reproducibility. thermofisher.comchromforum.org |

| CAD | Charges aerosol particles of the analyte after nebulization and solvent evaporation, then measures the charge. | Direct detection of non-volatile SDS. sielc.comsielc.com | Universal detector, better sensitivity and response consistency than ELSD. chromforum.org | The detector can be affected by non-volatile mobile phase additives. chromforum.org |

| ESI-MS | Creates ions from the analyte in the gas phase, which are then separated by their mass-to-charge ratio. | Direct detection, provides mass information for identification. sielc.comthermofisher.com | High sensitivity and specificity, structural information. thermofisher.com | Signal can be suppressed by high concentrations of SDS. nih.govresearchgate.net |

Spectroscopic Methods

Spectroscopic methods offer alternative approaches for the quantification of SDS, often relying on the interaction of the surfactant with specific dye molecules.

Visible Light Spectrophotometry with Dye Indicators (e.g., Stains-All)

A widely used spectroscopic method for SDS quantitation involves visible light spectrophotometry with a carbocyanine dye indicator called "Stains-All". nih.govresearchgate.net This method is based on a distinct color change of the dye in the presence of SDS. nih.gov The Stains-All solution, which is typically an intense fuchsia color, shifts to yellow upon the addition of SDS. nih.govresearchgate.net

This color change is gradual and proportional to the amount of SDS added to the solution. nih.gov By measuring the absorbance of the solution with a spectrophotometer, typically at a wavelength around 440 nm, the concentration of SDS can be reliably determined. nih.govresearchgate.net A key advantage of this method is its high reliability when using a calibration curve, as the linear relationship between the color change and the SDS concentration holds true even in the presence of large amounts of other compounds commonly used in biochemistry. nih.govresearchgate.net This makes the method robust for quantifying microgram amounts of SDS in complex, microliter-volume biochemical samples. nih.gov While the original method was known, modifications have been examined to improve its precision and accuracy by controlling parameters such as solvent, pH, and light exposure. nih.gov

Table 2: Key Features of the Stains-All Spectrophotometric Method for SDS Quantitation

| Feature | Description | Reference |

|---|---|---|

| Indicator Dye | Stains-All (a carbocyanine dye) | nih.govresearchgate.net |

| Principle | Color change of the dye from fuchsia to yellow in the presence of SDS. | nih.govresearchgate.net |

| Measurement | Spectrophotometric reading of absorbance, proportional to SDS concentration. | nih.gov |

| Application | Quantitation of microgram amounts of SDS in microliter-volume biochemical samples. | nih.gov |

| Key Advantage | High reliability and minimal interference from many common biochemical compounds. | nih.govresearchgate.net |

| Improvement | Method has been refined to enhance precision and accuracy. | nih.gov |

Infrared Spectrum Detection

Infrared (IR) spectroscopy is a powerful technique for identifying and characterizing sodium dodecyl sulfate. The presence of specific functional groups in the molecule gives rise to a unique IR spectrum. Key spectral features include stretching vibrations of the C-H bonds in the alkyl chain, and the S-O and S=O bonds of the sulfate group.

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to study the interaction of SDS with various materials. For instance, when studying the effect of SDS on the stratum corneum of the skin, FTIR can detect both the endogenous lipids and the exogenous SDS. nih.gov Such studies have shown that SDS can penetrate the stratum corneum, where it exists in a more ordered state compared to its state in solution, indicating an interaction with the ordered lipids of the skin. nih.gov This interaction leads to a reduction in the orthorhombic packing of lipids and an increase in the less-ordered hexagonal packing at physiological temperatures. nih.gov

The use of deuterated SDS (SDS-d25) allows for the clear differentiation between the surfactant and the biological matrix in IR imaging. nih.gov The C-D stretching frequencies of the deuterated alkyl chain appear in a spectral region distinct from the C-H stretching frequencies of lipids. nih.gov IR imaging has been used to track the permeation of SDS-d25 through different layers of the skin, revealing its distribution in the stratum corneum, viable epidermis, and dermis under various conditions. nih.gov

Different hydrate (B1144303) forms of SDS also exhibit distinct IR spectra. colab.wsnih.gov For example, the stretching bands for the sulfate group (OSO₃⁻) are located at slightly different wavenumbers for the 1/8 hydrate and a novel hydrate form. nih.gov A small band around 1618 cm⁻¹ can be attributed to bound water in the novel hydrate form. nih.gov

Table 1: Characteristic Infrared Spectral Data for Sodium Dodecyl Sulfate

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (alkyl chain) | Asymmetric & Symmetric Stretching | ~2920 & ~2850 | nih.gov |

| C-H (alkyl chain) | Scissoring | ~1460 - 1475 | nih.gov |

| O-S-O | Stretching | ~1220 & ~1084 (for 1/8 hydrate) | nih.gov |

| O-S-O | Stretching | ~1225 & ~1078 (for novel hydrate) | nih.gov |

| Bound H₂O | Bending | ~1618 (for novel hydrate) | nih.gov |

This is an interactive data table. Users can sort and filter the data as needed.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying aqueous solutions of SDS. The technique is sensitive to the conformational order of the alkyl chains in SDS molecules.

Confocal micro-Raman spectroscopy has been employed to study thin black soap films formed from aqueous SDS solutions. researchgate.net By analyzing the C-H stretching region of the Raman spectrum, the conformational order of the surfactant chains within the film can be assessed. researchgate.net For instance, the ratio of the intensities of the symmetric CH₂ stretching band to the Fermi resonance band can be used to estimate the percentage of trans C-C bonds in the alkyl chains. researchgate.net Studies have shown that the percentage of trans conformations in SDS films is lower than in bulk SDS, indicating a less ordered state in the films. researchgate.net

Excited-state resonance Raman spectroscopy has been used as a sensitive method to monitor the formation of hemimicelles, which are two-dimensional aggregates of surfactant molecules at a solid-liquid interface. columbia.edu By using a reporter molecule, such as tris(2,2'-bipyridyl)ruthenium(II), which incorporates into the interface, changes in the Raman spectrum can be observed as SDS forms hemimicelles on a substrate like alumina. columbia.edu Several Raman transitions of the reporter molecule show enhanced intensity in the presence of SDS micelles compared to in water. columbia.edu

Table 2: Key Raman Spectral Features and Findings for Sodium Dodecyl Sulfate

| Spectral Region/Parameter | Observation | Significance | Reference |

|---|---|---|---|

| C-H Stretching | Changes in band shape and intensity | Indicates changes in alkyl chain conformation and packing | researchgate.net |